N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride
CAS No.:
Cat. No.: VC16419236
Molecular Formula: C11H18ClN5
Molecular Weight: 255.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN5 |
|---|---|
| Molecular Weight | 255.75 g/mol |
| IUPAC Name | N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H17N5.ClH/c1-3-7-16-8-5-11(14-16)12-9-10-4-6-13-15(10)2;/h4-6,8H,3,7,9H2,1-2H3,(H,12,14);1H |
| Standard InChI Key | PKFOONUXBCXTCZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=CC(=N1)NCC2=CC=NN2C.Cl |
Introduction
Chemical Identity
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IUPAC Name: N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride
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Molecular Formula: C10H17N5·HCl
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Chemical Class: Pyrazole derivative
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Structural Features:
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Contains two pyrazole rings.
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Substituted with a methyl group on one pyrazole ring.
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Functionalized with an amine group and a propyl chain.
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Synthesis and Preparation
The synthesis of compounds like this typically involves:
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Starting Materials:
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Pyrazole derivatives.
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Alkylating agents such as alkyl halides for introducing the propyl group.
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Amination reagents to introduce the amine functionality.
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Reaction Pathway:
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The methylpyrazole core is functionalized with a propyl group through nucleophilic substitution or alkylation.
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The resulting intermediate undergoes further modification to attach the second pyrazole ring via a methylene bridge.
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This compound is likely synthesized under controlled conditions to ensure purity, followed by conversion to the hydrochloride salt for enhanced stability and solubility.
Potential Applications
Pyrazole derivatives, including this compound, are widely studied for their diverse biological activities:
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Pharmaceutical Applications:
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Pyrazoles are known for anti-inflammatory, antifungal, and anticancer properties.
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This specific compound may act as a ligand for biological targets due to the presence of nitrogen-rich heterocycles.
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Chemical Research:
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Used as intermediates in organic synthesis.
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May serve as precursors for designing more complex bioactive molecules.
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Coordination Chemistry:
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The nitrogen atoms in pyrazole rings can coordinate with metal ions, making it useful in catalysis or material sciences.
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Biological Activity
Although specific data on this compound's biological activity is not readily available, related pyrazole derivatives exhibit:
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Antimicrobial Activity: Effective against bacterial and fungal strains.
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Enzyme Inhibition: Potential inhibitors of enzymes like cyclooxygenase (COX) or kinases.
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Receptor Modulation: May interact with GABA or other neurotransmitter receptors.
Further experimental studies would be required to confirm its pharmacological profile.
Analytical Data
Characterization of this compound typically involves:
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Spectroscopic Techniques:
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NMR (Nuclear Magnetic Resonance): To confirm structural integrity.
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IR (Infrared Spectroscopy): For functional group identification.
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Chromatographic Methods:
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HPLC or GC-MS for purity assessment and molecular weight determination.
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Research Findings
While no direct studies on this compound were identified in the provided search results, similar compounds exhibit promising results in medicinal chemistry:
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